2-Isocyanato-5-methylthiophene

Beschreibung

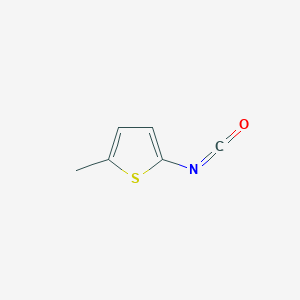

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyanato-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOUGUHTXIYXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469676 | |

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76536-99-7 | |

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Isocyanato 5 Methylthiophene

Reactions Involving the Isocyanate Functional Group

The -N=C=O group is characterized by a highly electrophilic central carbon atom, which is the primary site for chemical attack by nucleophiles. This reactivity is the basis for the most common and synthetically useful transformations of 2-Isocyanato-5-methylthiophene.

Nucleophilic addition represents the most fundamental reaction class for isocyanates. Various nucleophiles readily attack the electrophilic carbonyl carbon of the isocyanate moiety in this compound, leading to the formation of stable addition products. The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Common nucleophiles that react with this compound include alcohols, amines, and thiols. These reactions are typically efficient and form the basis for creating a diverse range of derivatives, such as carbamates, ureas, and thioureas. The reaction involves the generation of α-aminoalkyl radicals from tertiary amines, which then add to the electron-deficient carbon of the isocyanates organic-chemistry.org. The mechanism for the addition of a thiol to an isocyanate involves the disappearance of the characteristic -NCO and S-H vibrational bands in FTIR spectroscopy, and the formation of a thiourethane linkage researchgate.net.

| Nucleophile (Nu-H) | Reactant Class | Resulting Product | Product Class |

| R-OH | Alcohol | 5-Methylthien-2-ylcarbamate | Carbamate (B1207046) (Urethane) |

| R-NH₂ | Primary Amine | 1-Alkyl-3-(5-methylthien-2-yl)urea | N,N'-Disubstituted Urea (B33335) |

| R₂-NH | Secondary Amine | 1,1-Dialkyl-3-(5-methylthien-2-yl)urea | N,N,N'-Trisubstituted Urea |

| R-SH | Thiol | 5-Methylthien-2-ylthiocarbamate | Thiocarbamate |

Table 1: Examples of Nucleophilic Addition Reactions.

The isocyanate group in this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct libretexts.org. The C=N double bond within the isocyanate functionality can act as a dienophile or a dipolarophile in these transformations.

One of the prominent types is the [4+2] cycloaddition, or Diels-Alder reaction, where the isocyanate can react with a 1,3-diene. In this scenario, the C=N bond of the isocyanate acts as the 2π component. Such reactions are valuable for the synthesis of six-membered heterocyclic rings. Another important class is the 1,3-dipolar cycloaddition, which provides access to five-membered heterocycles libretexts.org. While specific examples involving this compound are not extensively documented in readily available literature, this reactivity pattern is a known characteristic of isocyanates and represents a potential pathway for synthesizing more complex heterocyclic systems derived from this compound.

Derivatization of this compound

The high reactivity of the isocyanate group makes this compound a valuable starting material for the synthesis of a wide array of derivatives.

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is typically rapid and proceeds under mild, often catalyst-free, conditions to give high yields of the corresponding N,N'-disubstituted or trisubstituted ureas researchgate.netnih.gov. Similarly, reaction with thiols or sources of hydrogen sulfide (B99878) can produce thioureas, although the direct reaction with H₂S can be complex. The synthesis is generally achieved by coupling the isocyanate with an amine nih.govmdpi.com.

These reactions are highly versatile, allowing for the introduction of a wide range of substituents depending on the amine used.

| Reactant | Product Name |

| Aniline | 1-(5-Methylthien-2-yl)-3-phenylurea |

| Diethylamine | 3-(5-Methylthien-2-yl)-1,1-diethylurea |

| Benzylamine | 1-Benzyl-3-(5-methylthien-2-yl)urea |

| Ethanethiol | S-Ethyl (5-methylthien-2-yl)carbamothioate |

Table 2: Synthesis of Urea and Thiourea Derivatives.

Carbamates, also known as urethanes, are readily synthesized through the reaction of this compound with alcohols or phenols. This reaction, often catalyzed by bases like tertiary amines or organometallic compounds, is a cornerstone of polyurethane chemistry researchgate.net. The process involves the addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate google.com. The synthesis can also proceed from amines and carbon dioxide in the presence of specific catalysts researchgate.net.

The choice of alcohol or phenol (B47542) allows for precise control over the properties of the resulting carbamate derivative. This method is a common strategy for creating protected amines or for building more complex molecular architectures.

| Alcohol Reactant | Resulting Carbamate Product Name |

| Methanol | Methyl (5-methylthien-2-yl)carbamate |

| Ethanol | Ethyl (5-methylthien-2-yl)carbamate |

| Isopropanol | Isopropyl (5-methylthien-2-yl)carbamate |

| Phenol | Phenyl (5-methylthien-2-yl)carbamate |

Table 3: Synthesis of Carbamate Derivatives.

Thiophene (B33073) Ring Modifications and Functionalization

While the isocyanate group is the most reactive site, the thiophene ring itself can undergo chemical modification. Thiophene is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution nih.gov. However, the isocyanate group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack.

Therefore, forcing conditions may be required for reactions like halogenation, nitration, or sulfonation. The directing effect of the existing substituents (the isocyanate at position 2 and the methyl group at position 5) would influence the regioselectivity of any successful substitution. Alternatively, functionalization can be achieved through metallation of the thiophene ring, for instance via lithiation, followed by quenching with an electrophile researchgate.net. Such strategies could allow for the introduction of new functional groups at specific positions on the thiophene core, although this may require prior protection of the highly reactive isocyanate group. Further modifications could also potentially target the methyl group, for example, through radical halogenation.

Electrophilic Aromatic Substitution on the Methylthiophene Core

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the directing effects of the existing substituents can be predicted based on established principles of organic chemistry.

The methyl group at the C5 position is an activating group and is ortho, para-directing. In the context of the thiophene ring, this means it directs incoming electrophiles to the C4 position (ortho) and would have activated the C2 position (para) had it been unsubstituted.

The isocyanate group (-N=C=O) at the C2 position is a deactivating group due to its electron-withdrawing nature. It is generally considered a meta-directing group on a benzene (B151609) ring. For the thiophene ring, this would suggest it directs incoming electrophiles to the C4 position.

Given that both the methyl and the isocyanate groups direct incoming electrophiles to the C4 position, it is highly probable that electrophilic aromatic substitution on this compound will occur selectively at the C4 position . The C3 position would be disfavored due to the directing effects of both substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions on this compound would need to be determined experimentally.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile (E+) | Predicted Major Product |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 2-Isocyanato-5-methyl-4-nitrothiophene |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 4-Bromo-2-isocyanato-5-methylthiophene |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | This compound-4-sulfonic acid |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | 4-Acyl-2-isocyanato-5-methylthiophene |

Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and has not been confirmed by specific experimental data for this compound in the available literature.

Directed Ortho Metalation Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

The isocyanate group is not typically classified as a strong directing metalation group. However, the heteroatoms within the isocyanate moiety could potentially coordinate with the organolithium reagent. More significantly, the sulfur atom of the thiophene ring itself can act as a heteroatom directing group, favoring deprotonation at the adjacent C2 and C5 positions. Since these positions are already substituted in this compound, direct metalation at these sites is not possible.

For DoM to be effective on the C3 or C4 positions, a suitable directing group would need to be present at either the C2 or C5 position that can direct the deprotonation to its adjacent position. The isocyanate group at C2 and the methyl group at C5 are not considered strong directing groups for metalation at the C3 or C4 positions, respectively.

Therefore, direct application of DoM strategies on this compound to functionalize the C3 or C4 positions is predicted to be challenging without modification of the existing functional groups or the introduction of a more potent directing group.

Should a scenario arise where metalation is directed to the C3 position, for instance through a hypothetical directing group, a variety of electrophiles could be used to introduce new functional groups.

Table 2: Hypothetical Directed Ortho Metalation of a Suitably Modified this compound Derivative

| Step 1: Metalation Reagent | Step 2: Electrophile | Hypothetical Product (Functionalization at C3) |

| n-BuLi, TMEDA | D₂O | 3-Deuterio-2-isocyanato-5-methylthiophene |

| n-BuLi, TMEDA | (CH₃)₃SiCl | 2-Isocyanato-5-methyl-3-(trimethylsilyl)thiophene |

| n-BuLi, TMEDA | I₂ | 3-Iodo-2-isocyanato-5-methylthiophene |

| n-BuLi, TMEDA | CO₂ | This compound-3-carboxylic acid |

Note: This table is purely illustrative of the potential outcomes of a successful directed ortho metalation and does not represent experimentally verified reactions for this compound itself.

Advanced Applications of 2 Isocyanato 5 Methylthiophene in Materials Science

Polymerization Studies of 2-Isocyanato-5-methylthiophene

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols and amines. This reactivity is the foundation for some of the most versatile polymerization reactions in polymer chemistry.

Polyurethanes and polyureas are two of the most commercially significant classes of polymers, with applications ranging from foams and elastomers to coatings and adhesives. The synthesis of these polymers is typically achieved through the step-growth polymerization of di- or poly-functional isocyanates with diols/polyols or diamines, respectively.

Polyurethanes: The reaction of an isocyanate with an alcohol yields a urethane (B1682113) linkage. If this compound were to react with a diol (a molecule with two hydroxyl groups), a polyurethane chain would be formed. The thiophene (B33073) moiety would be incorporated as a pendant group along the polymer backbone. The general reaction is a polyaddition, which is typically highly efficient and can be catalyzed to control the reaction rate.

Polyureas: Similarly, the reaction between an isocyanate and an amine forms a urea (B33335) linkage. The reaction of this compound with a diamine would result in a polyurea. This reaction is generally faster than the formation of polyurethanes and often does not require a catalyst.

The incorporation of the 5-methylthiophene group into the polymer structure via this method would introduce the unique electronic and steric characteristics of the thiophene ring into the bulk properties of the resulting polyurethane or polyurea.

The introduction of the this compound moiety into a polymer backbone is expected to significantly influence its material properties. The rigid and aromatic nature of the thiophene ring can enhance the thermal stability and mechanical strength of the resulting polymers.

Key properties that would be of interest for investigation include:

Thermal Properties: The inclusion of aromatic rings like thiophene generally increases the glass transition temperature (Tg) and thermal degradation temperature of polymers due to restricted chain mobility.

Mechanical Properties: The rigidity of the thiophene unit could lead to polymers with higher tensile strength and modulus.

Solubility: The presence of the methyl group on the thiophene ring might improve the solubility of the resulting polymers in common organic solvents, which is often a challenge for rigid-rod polymers.

Optical and Electronic Properties: The thiophene group is known for its electroactive and photoactive properties, which could impart novel optical and electronic functionalities to the polyurethanes or polyureas.

Table 1: Predicted Polymer Properties with this compound Incorporation

| Property | Expected Influence of Thiophene Moiety | Potential Application |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | High-performance coatings, adhesives |

| Thermal Stability | Increase | Materials for demanding thermal environments |

| Tensile Strength | Increase | Strong fibers, engineering plastics |

| Solubility | Potentially Improved | Enhanced processability |

| Refractive Index | Increase | Optical films and coatings |

While the isocyanate group itself is typically used in step-growth polymerizations, derivatives of this compound could be designed for use in controlled/living polymerization techniques. These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), allow for precise control over polymer molecular weight, architecture, and functionality.

For instance, the isocyanate group could be reacted with a molecule containing a polymerizable group (like a vinyl or acrylate (B77674) group) and a hydroxyl or amine group. This would result in a new monomer where the thiophene and a "masked" isocyanate functionality are attached to a polymerizable unit. This new monomer could then be polymerized via a controlled radical polymerization technique. The resulting polymer would have pendant thiophene groups and protected isocyanate functionalities that could be later deprotected for post-polymerization modification. This approach offers a powerful route to well-defined block copolymers, graft polymers, and other complex architectures.

Role in Conductive Polymer Synthesis

The presence of the thiophene ring in this compound makes it a particularly interesting building block for the synthesis of conductive polymers.

Polythiophenes are a class of conjugated polymers that can be made electrically conductive through a process called doping. wikipedia.org In their neutral state, polythiophenes are semiconductors. However, upon oxidation (p-doping) or reduction (n-doping), charge carriers (polarons and bipolarons) are introduced into the polymer backbone, allowing for the movement of electrons and thus electrical conductivity. wikipedia.org The conductivity of polythiophenes is highly dependent on the regularity of the polymer chain (regioregularity) and the extent of π-conjugation along the backbone. wikipedia.org

The synthesis of conductive polythiophenes is typically achieved through oxidative chemical or electrochemical polymerization of thiophene monomers. nih.gov

The isocyanate group in this compound provides a powerful tool for creating novel conductive polymer architectures. While the isocyanate group itself is not directly involved in the conduction mechanism, it can be used to modify the polymer structure in several ways:

Post-Polymerization Modification: A conductive polythiophene backbone could be synthesized from a thiophene monomer containing a precursor to the isocyanate group. After polymerization, this precursor could be converted to the isocyanate, which would then be available for reaction with a wide range of molecules. This would allow for the grafting of other polymer chains (e.g., flexible insulating polymers to improve mechanical properties) or the attachment of specific functional molecules (e.g., sensors or biological molecules).

Cross-linking: Di- or poly-functional molecules could be used to react with the isocyanate groups on different polymer chains, leading to a cross-linked network. libretexts.org This cross-linking can improve the solvent resistance, thermal stability, and mechanical integrity of the conductive polymer films.

Block Copolymers: A thiophene monomer bearing a protected isocyanate group could be used to synthesize a conductive polythiophene block. The protecting group could then be removed, and the isocyanate group used to initiate the polymerization of another type of monomer, leading to the formation of a block copolymer with both conductive and non-conductive segments.

Table 2: Potential Architectures from Isocyanate Functionality

| Polymer Architecture | Synthetic Strategy | Resulting Properties |

|---|---|---|

| Graft Copolymers | Post-polymerization modification of a polythiophene with isocyanate side chains. | Improved solubility, processability, and mechanical flexibility. |

| Cross-linked Networks | Reaction of isocyanate groups on polymer chains with multifunctional cross-linkers. | Enhanced thermal and chemical resistance, improved film stability. |

| Block Copolymers | Sequential polymerization using a thiophene monomer with a protected isocyanate. | Materials with both conductive and insulating domains for applications in organic electronics. |

Pharmacological and Agrochemical Research Involving 2 Isocyanato 5 Methylthiophene Derivatives

Medicinal Chemistry Applications

The thiophene (B33073) ring is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in numerous approved drugs. The incorporation of the 2-isocyanato-5-methylthiophene moiety into larger molecules allows for the creation of novel compounds with potential therapeutic value.

Thiophene-containing Scaffolds in Drug Discovery

Thiophene and its derivatives are considered privileged pharmacophores in drug discovery due to their versatile structural features and broad range of biological activities. nih.gov The thiophene nucleus is an important structural component in a significant number of pharmaceuticals, demonstrating its importance in the development of new therapeutic agents. ijprajournal.com Its five-membered ring containing a sulfur atom can be found in drugs approved for a wide array of conditions, including cancer, inflammation, and infections. nih.govacs.org

The utility of the thiophene scaffold lies in its bioisosteric relationship with the benzene (B151609) ring, allowing it to modulate a compound's physicochemical properties, such as solubility and metabolism, which can improve drug-receptor interactions. nih.govnih.gov Researchers continue to explore thiophene-based analogues to develop novel drugs with enhanced efficacy and reduced side effects. acs.org

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Tinoridine | Anti-inflammatory |

| Tiaprofenic Acid | Anti-inflammatory |

| Suprofen | Anti-inflammatory |

| Cefoxitin | Antibiotic |

Synthesis of Thienopyrimidine Derivatives from Thiophene Isocyanates

Thiophene isocyanates, such as this compound, are key building blocks in the synthesis of thienopyrimidines, a class of fused heterocyclic compounds with significant pharmacological interest due to their structural similarity to purine (B94841) bases. nih.gov The synthesis often involves the reaction of an aminothiophene derivative with an isocyanate. nih.gov

One common synthetic route involves the nucleophilic attack of an aminothiophene on the isocyanate group. This reaction forms a ureidothiophene (B3733153) intermediate. nih.gov Subsequent basic treatment of this intermediate induces cyclization, leading to the formation of the fused thienopyrimidine ring system. nih.gov This method provides an efficient pathway to a diverse range of polysubstituted thienopyrimidines, which are valuable for screening for various biological activities. nih.gov

Exploration of this compound in the Design of Bioactive Compounds

Bioactive compounds are substances that can elicit a physiological response in a biological system. google.commdpi.com The exploration of this compound in this context centers on its role as a precursor to more complex molecules, particularly thienopyrimidine derivatives. These derivatives have been investigated for a wide spectrum of pharmacological activities.

Thienopyrimidines have demonstrated potential as:

Anticancer Agents: By inhibiting key enzymes like tyrosine kinases. google.com

Anti-inflammatory Agents: Through the inhibition of pro-inflammatory cytokines such as IL-6 and the modulation of pathways like STAT3. nih.gov

Anti-infective Agents: Showing antibacterial, antifungal, antiviral, and antiparasitic properties. nih.gov

The design of these bioactive compounds often involves a "scaffold hopping" approach, where the thiophene ring of the thienopyrimidine structure serves as a bioisosteric replacement for other aromatic systems, like the phenyl ring in a quinazoline (B50416) core, to create novel derivatives with potentially improved activity. google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives synthesized from this compound, SAR studies focus on how modifications to the resulting molecule, such as a thienopyrimidine, affect its biological activity.

Key findings from SAR studies on thiophene-based compounds include:

Substitution Position: The position of substituents on the thiophene ring can be critical for pharmacological activity. For instance, substitution at the 5-position of the thiophene ring has been noted as important for the anti-inflammatory potential of certain derivatives.

Ring Modifications: The nature of the groups attached to the pyrimidine (B1678525) portion of a thienopyrimidine scaffold significantly influences the compound's potency and selectivity. For example, in a series of tetrahydropyridothienopyrimidine-ureas designed as anticancer agents, different aryl urea (B33335) substitutions led to a wide range of cytotoxic activities against various cancer cell lines. google.com

Side-Chain Length: In some classes of compounds, the length of aliphatic side chains attached to the core structure can follow a distinct pattern, where potency increases up to a certain length before decreasing. researchgate.net

These studies help guide the rational design of new analogues with improved potency and selectivity for their biological targets. ijprajournal.com

Agrochemical Applications

In addition to pharmacology, derivatives of thiophene and related heterocycles are actively researched for their potential use in agriculture, particularly in the development of new herbicides to manage weed competition in crops.

Derivates of this compound in Herbicide Development

While direct research on this compound for herbicidal activity is not extensively documented, its potential lies in its ability to serve as a precursor for classes of compounds known to possess such properties, namely urea derivatives and thienopyrimidines.

Urea Derivatives: The isocyanate functional group readily reacts with amines to form urea derivatives. Phenylurea compounds, such as diuron, are a well-established class of commercial herbicides. They typically act by inhibiting photosynthesis. Research into novel urea analogues continues, seeking compounds with improved weed control and crop selectivity. nih.gov The synthesis of thiophene-containing ureas from this compound is a plausible strategy for discovering new herbicidal molecules.

Thienopyrimidine Derivatives: This class of compounds, synthesized from thiophene isocyanates, is also being explored for agrochemical applications. Research has identified thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent inhibitors of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov PPO is a crucial enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants, and its inhibition leads to rapid cell death, making it an effective herbicidal target. nih.gov The development of these thienopyrimidine-based PPO inhibitors represents a promising avenue for new herbicides with potentially novel modes of action or improved resistance management profiles. nih.gov

Table 2: Compound Classes Derived from Thiophene Isocyanates and Their Agrochemical Relevance

| Derivative Class | Synthetic Link | Known Agrochemical Activity | Mechanism of Action (Example) |

|---|---|---|---|

| Thiophene-Ureas | Reaction with amines | Herbicidal | Inhibition of Photosystem II |

Environmental Fate and Biodegradation Studies of Thiophene-Based Agrochemicals

Thiophene, the parent compound of this class of agrochemicals, is known to be resistant to biological degradation when it is the sole source of carbon. researchgate.netresearchgate.net However, it can be degraded cometabolically in the presence of other aromatic hydrocarbons like benzene. researchgate.netresearchgate.net This process of cometabolism, where microorganisms degrading one compound fortuitously degrade another, is a key mechanism for the breakdown of some thiophene derivatives in the environment. researchgate.net The biodegradation of thiophene can, however, lead to the inactivation of the microbial populations involved, potentially due to the formation of toxic metabolites. researchgate.netdtu.dk

The structural characteristics of thiophene-containing compounds significantly influence their biodegradability. For instance, the presence of specific functional groups can either enhance or hinder microbial degradation. Studies on substituted thiophenes have shown that bacteria can be isolated that are capable of utilizing specific derivatives as their sole source of carbon and energy. For example, Rhodococcus strains have been shown to degrade thiophene-2-carboxylic acid and 5-methyl-thiophene-2-carboxylic acid. nih.gov Similarly, a Vibrio species isolated from oil-contaminated estuarine mud was capable of degrading thiophene-2-carboxylate, thiophene-2-acetate, and thiophene-2-carbonyl chloride. nih.gov

The degradation of thiophene-based compounds can proceed through different pathways. Aerobic biodegradation of benzothiophene (B83047), a related compound, can be initiated on either the benzene or the thiophene ring. dtu.dk Attack on the thiophene ring can lead to the formation of intermediates such as benzothiophene-2,3-dione and benzothiophene sulphoxide. dtu.dk Radiolytic degradation studies of thiophene have identified intermediates including thiophene 1-oxide and thiophen-2-ol (B101167). researchgate.net

Recent research has also focused on developing thiophene-based materials with improved biodegradability to minimize environmental pollution. mdpi.comnih.gov For example, certain oligomeric and polymeric thiophene-based surfactants have demonstrated medium-to-high biodegradation potential. nih.gov Similarly, biobased thiophene polyesters have been shown to be susceptible to enzymatic degradation by cutinases, highlighting a potential environmentally friendly disposal method for such materials. nih.gov

The long-term use of any pesticide can lead to environmental contamination and the development of resistance in target pests. researchgate.netresearchgate.net Therefore, understanding the environmental fate of thiophene-based agrochemicals is crucial for sustainable agricultural practices. nih.gov The persistence of these compounds in the environment can be influenced by factors such as soil type, microbial activity, temperature, and the presence of other organic compounds.

Table 1: Summary of Research Findings on the Biodegradation of Thiophene and its Derivatives

| Compound Studied | Degradation Process | Key Findings |

|---|---|---|

| Thiophene | Cometabolism with benzene | Thiophene is recalcitrant as a sole carbon source but can be degraded in the presence of benzene. researchgate.netresearchgate.net This process can lead to microbial inactivation. researchgate.net |

| Substituted Thiophenes (e.g., thiophene-2-carboxylic acid) | Microbial Degradation | Rhodococcus and Vibrio species can utilize specific substituted thiophenes as sole carbon and energy sources. nih.govnih.gov |

| Benzothiophene | Aerobic Biodegradation | Degradation can be initiated on either the benzene or the thiophene ring, forming various intermediates. dtu.dk |

| Thiophene | Radiolytic Degradation | Intermediates such as thiophene 1-oxide and thiophen-2-ol have been identified. researchgate.net |

| Thiophene-based Surfactants and Polyesters | Biodegradation and Enzymatic Degradation | Certain thiophene-based materials are designed for enhanced biodegradability, showing medium-to-high potential for breakdown by microbial communities and specific enzymes. nih.govnih.gov |

Computational Chemistry and Theoretical Studies on 2 Isocyanato 5 Methylthiophene

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This information is crucial for understanding and predicting the course of a chemical reaction.

The isocyanate group (-N=C=O) is a versatile functional group known for its susceptibility to nucleophilic attack. Quantum chemical calculations can be employed to model the reaction of 2-isocyanato-5-methylthiophene with various nucleophiles, such as alcohols, amines, and water. For instance, in the formation of a urethane (B1682113) via the reaction with an alcohol, DFT calculations can elucidate the reaction mechanism, which can proceed through a concerted or a stepwise pathway. These calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

A recent study on the SO2-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate highlights the power of computational chemistry in uncovering reaction mechanisms. chemrxiv.org This study utilized high-level DLPNO-CCSD(T) methods and modern DFT protocols to map out the reaction pathway, identifying key intermediates and transition states. chemrxiv.org While a different reaction, the methodologies employed are directly applicable to studying the reactions of this compound. For example, the reaction with a nucleophile could be modeled to determine the free energy profile, as has been done for the C-H alumination of 2-methylthiophene. chemrxiv.org

Below is a representative data table illustrating the kind of information that can be obtained from quantum chemical calculations for a hypothetical reaction of this compound. The values are based on typical activation energies for similar isocyanate reactions.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|

Molecular Modeling and Dynamics Simulations of this compound and its Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can provide insights into its three-dimensional structure, conformational preferences, and intermolecular interactions.

Geometry optimization using quantum chemical methods like DFT can predict the most stable conformation of the molecule. These calculations can provide detailed structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the thiophene (B33073) ring and the orientation of the isocyanate group relative to the ring can be accurately determined.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This can reveal information about the conformational flexibility of the molecule and its interactions with solvent molecules or other chemical species. For example, an ab initio molecular dynamics study of thiophene has provided insights into the ring-opening dynamics upon photoexcitation. rsc.org Similar simulations could be performed on this compound to understand its behavior in different environments and under various conditions.

The following interactive table presents typical computed molecular properties for a substituted thiophene, which would be analogous to what could be calculated for this compound.

| Parameter | Computed Value |

|---|

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of molecules. For this compound, these methods can help identify the most reactive sites and predict the outcome of reactions with different reagents.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.comnih.gov For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, while the LUMO is expected to be centered on the electrophilic carbon atom of the isocyanate group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. The MEP can be used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red) around the oxygen atom of the isocyanate group and the sulfur atom of the thiophene ring, and a positive potential (blue) around the carbon atom of the isocyanate group, indicating its susceptibility to nucleophilic attack.

Local reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative measure of the reactivity of different atomic sites within the molecule. nih.gov These descriptors can help predict the regioselectivity of reactions, for example, whether a nucleophile will attack the carbon of the isocyanate group or a carbon atom on the thiophene ring.

The table below presents representative data for HOMO-LUMO energies and reactivity descriptors for a substituted thiophene derivative, illustrating the type of information that can be computationally generated for this compound.

| Descriptor | Computed Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 1.89 |

| Chemical Hardness (eV) | 2.18 |

| Electronegativity (eV) | 4.07 |

Analytical and Characterization Techniques in 2 Isocyanato 5 Methylthiophene Research

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in confirming the molecular structure of 2-isocyanato-5-methylthiophene. Each method provides unique insights into the different components of the molecule.

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the thiophene (B33073) ring and the methyl group. The two protons on the thiophene ring would likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing isocyanate group and the electron-donating methyl group. The methyl protons would appear as a singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule. The carbon of the isocyanate group (-N=C=O) would have a characteristic chemical shift in the downfield region. The four carbons of the thiophene ring and the methyl carbon would also exhibit signals at their expected chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent and characteristic absorption band would be that of the isocyanate group (-N=C=O). This typically appears as a strong, sharp band in the region of 2250-2280 cm⁻¹. Other expected absorptions would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C stretching from the thiophene ring, and C-S stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A known GC-MS analysis has been reported for this compound. arkat-usa.org

Below is a table summarizing the expected and reported spectroscopic data for this compound.

| Technique | Expected/Reported Features |

| ¹H NMR | Signals for thiophene ring protons and a singlet for the methyl group protons. |

| ¹³C NMR | Signals for the isocyanate carbon, four thiophene ring carbons, and one methyl carbon. |

| IR Spectroscopy | Strong, sharp absorption band for the isocyanate (-N=C=O) group around 2250-2280 cm⁻¹. |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the molecular weight of the compound. A spectrum is available from the publication ARK-2002-12-3a. arkat-usa.org |

Chromatographic Separations for Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides its mass spectrum for identification. The retention time in the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound. As mentioned, a GC-MS spectrum for this compound has been recorded using a VG7070E instrument. arkat-usa.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purification and purity analysis of isocyanates. For compounds like this compound, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. A UV detector is often used for detection, as the thiophene ring is chromophoric. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are not detailed in the available literature, general methods for isocyanate analysis can be adapted.

The following table outlines the principles of chromatographic techniques for the analysis of this compound.

| Technique | Principle | Application in Purity Assessment |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Provides retention time and a mass spectrum for positive identification and quantification of impurities. |

| HPLC | Separation based on partitioning between a stationary and a mobile liquid phase. | Allows for the quantification of the main compound and any non-volatile impurities. |

Thermal Analysis Techniques (e.g., DSC for Reaction Energetics)

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While specific DSC data for this compound is not found in the searched literature, this technique can be applied to study its thermal properties and reaction energetics. For instance, DSC could be used to determine the energy released or absorbed during reactions involving the isocyanate group, such as its reaction with alcohols to form urethanes or with amines to form ureas. It can also be used to study the thermal stability of the compound and to identify any phase transitions, such as melting or boiling points, although specific data is not currently available.

Future Directions and Emerging Research Avenues for 2 Isocyanato 5 Methylthiophene

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of isocyanates often involves the use of highly toxic and corrosive reagents such as phosgene. A significant future direction for the production of 2-isocyanato-5-methylthiophene lies in the development of environmentally benign and safer synthetic routes. Research in this area is likely to focus on two main stages: the green synthesis of the precursor, 2-amino-5-methylthiophene, and its subsequent conversion to the isocyanate via phosgene-free methods.

One promising approach for the synthesis of the 2-aminothiophene precursor is the Gewald reaction , a multicomponent reaction that is well-aligned with the principles of green chemistry. Future research could optimize this reaction for 2-amino-5-methylthiophene by exploring:

Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents.

Catalyst-Free or Reusable Catalysts: Developing reaction conditions that proceed efficiently without a catalyst or that utilize heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption.

| Synthesis Stage | Green Chemistry Approach | Potential Advantages |

| Precursor Synthesis (2-amino-5-methylthiophene) | Gewald Reaction | Use of green solvents, catalyst-free conditions, energy efficiency. |

| Isocyanate Formation | Phosgene-free methods (e.g., with diorganocarbonates) | Avoidance of toxic reagents, high yields, potential for catalytic optimization. |

Novel Catalytic Systems for this compound Reactions

The reactivity of the isocyanate group in this compound can be harnessed and controlled through the use of novel catalytic systems. Future research is expected to explore a range of catalysts to promote specific reactions and enable the synthesis of complex molecules with high selectivity and efficiency.

A key area of interest is the development of organocatalysts for reactions involving the isocyanate moiety. For instance, tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and amidine catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown effectiveness in promoting the reaction of isocyanates with nucleophiles like alcohols and thiols. Future studies could focus on designing more sophisticated organocatalysts to achieve higher levels of stereocontrol in reactions involving chiral nucleophiles.

Furthermore, metal-based catalysts hold significant promise for activating and functionalizing the thiophene (B33073) ring. Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are known to catalyze a variety of cross-coupling and C-H activation reactions on thiophene derivatives. Research in this direction could lead to the development of novel transformations that selectively modify the thiophene ring of this compound, providing access to a wide range of new functionalized molecules.

| Catalyst Type | Potential Reactions | Research Focus |

| Organocatalysts (e.g., DBU, DABCO) | Nucleophilic addition to the isocyanate group (e.g., with alcohols, thiols) | Development of stereoselective catalysts for asymmetric synthesis. |

| Metal-based Catalysts (e.g., Pd, Rh, Ru complexes) | Cross-coupling and C-H activation on the thiophene ring | Selective functionalization of the thiophene core to create novel derivatives. |

Bio-conjugation and Prodrug Strategies Utilizing the Isocyanate Moiety

The high reactivity of the isocyanate group makes this compound a valuable tool for applications in medicinal chemistry, particularly in the areas of bio-conjugation and prodrug design.

Bio-conjugation involves the linking of a molecule to a biomolecule, such as a protein or antibody. The isocyanate group of this compound can readily react with nucleophilic functional groups present on the surface of proteins, such as the amine groups of lysine (B10760008) residues or the hydroxyl groups of serine and threonine residues. This reaction forms stable urea (B33335) or urethane (B1682113) linkages, respectively. Future research could explore the use of this compound to:

Label proteins for imaging and diagnostic applications.

Develop antibody-drug conjugates (ADCs) where a potent drug is attached to an antibody that specifically targets cancer cells.

Immobilize enzymes onto solid supports for use in biocatalysis.

In the realm of prodrug design , the isocyanate moiety can be used to temporarily mask a functional group on a drug molecule. A prodrug is an inactive compound that is converted into an active drug in the body. By reacting this compound with a hydroxyl or amine group on a parent drug, a carbamate (B1207046) or urea prodrug can be formed. This linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at its target site. This strategy can be employed to improve a drug's solubility, stability, and pharmacokinetic profile. Future research will likely focus on designing and synthesizing novel thiophene-containing prodrugs with tailored release mechanisms for a variety of therapeutic agents.

Advanced Functional Materials Development Based on this compound

The incorporation of the this compound unit into polymers can lead to the development of advanced functional materials with unique properties. The thiophene ring is a well-known component of conducting and semi-conducting polymers, making this compound a particularly interesting monomer for applications in organic electronics.

The most direct route to new materials is through the synthesis of polyurethanes and polyureas . By reacting this compound with diols or diamines, respectively, polymers containing the 5-methylthiophene moiety in the backbone can be prepared. The presence of the thiophene ring is expected to impart interesting electronic and optical properties to these polymers. Future research in this area could focus on:

Synthesizing novel thiophene-containing polyurethanes and polyureas with tailored properties.

Investigating the electrical conductivity and photophysical properties of these new materials.

Exploring their potential applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors.

The development of these new materials could lead to advancements in flexible electronics, wearable devices, and other cutting-edge technologies.

| Material Type | Synthesis Method | Potential Applications |

| Polyurethanes | Reaction with diols | Organic electronics, coatings, adhesives. |

| Polyureas | Reaction with diamines | High-performance elastomers, membranes. |

| Functional Polymers | Copolymerization with other monomers | Sensors, organic photovoltaics, OLEDs. |

Q & A

Q. How can literature searches be optimized to identify understudied applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.